molecular formula C12H10N4 B15357048 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine

3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B15357048
M. Wt: 210.23 g/mol
InChI Key: OTMSFLCWMZLVPQ-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine is a heterocyclic organic compound characterized by its complex structure, which includes a pyridazinyl group and a pyrazolo[1,5-a]pyridine moiety

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(6-methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C12H10N4/c1-9-5-6-11(15-14-9)10-8-13-16-7-3-2-4-12(10)16/h2-8H,1H3

InChI Key

OTMSFLCWMZLVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C2=C3C=CC=CN3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity, but often involve the use of solvents like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction parameters and improve product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent synthetic steps.

Scientific Research Applications

Chemistry: In chemistry, 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases.

Industry: In industry, 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine can be utilized in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 3-(6-Methylpyridazin-3-yl)phenylmethanol

  • 6-Methylpyridazin-3-amine

  • 5-(2-Chlorobenzyl)-6-methylpyridazin-3-one

Uniqueness: 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds

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